REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[C:8]([CH3:17])[C:9]([N+:14]([O-:16])=[O:15])=[C:10]([CH3:13])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.Cl>CO>[CH3:17][C:8]1[C:9]([N+:14]([O-:16])=[O:15])=[C:10]([CH3:13])[CH:11]=[C:12]2[C:7]=1[CH2:6][CH2:5][NH:4]2
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=C(C(=C(C=C12)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated aqueous sodium bicarbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (ISCO, hexane/EtOAc, 0-40%, 40 min)
|
Duration
|
40 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCNC2=CC(=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |